molecular formula C10H10ClF5N2 B2594266 1-(Pentafluorophenyl)piperazine hydrochloride CAS No. 1052530-86-5

1-(Pentafluorophenyl)piperazine hydrochloride

Cat. No. B2594266
CAS RN: 1052530-86-5
M. Wt: 288.65
InChI Key: YDEBBGHCUNZTQG-UHFFFAOYSA-N
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Description

1-(Pentafluorophenyl)piperazine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C10H9F5N2 HCl and a molecular weight of 288.64 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(Pentafluorophenyl)piperazine hydrochloride, has been the subject of numerous studies . For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The InChI code for 1-(Pentafluorophenyl)piperazine hydrochloride is 1S/C10H9F5N2.ClH/c11-5-6(12)8(14)10(9(15)7(5)13)17-3-1-16-2-4-17;/h16H,1-4H2;1H .


Physical And Chemical Properties Analysis

1-(Pentafluorophenyl)piperazine hydrochloride is a powder with a melting point of 155-156 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of piperazine derivatives, including 1-(pentafluorophenyl)piperazine hydrochloride, is a key area of research. These compounds are synthesized for various pharmaceutical and industrial applications. For instance, the synthesis of 1-(3-Chlorophenyl)-4-(3-Chloropropyl)-Piperazine Hydrochloride is explored as a pharmaceutical intermediate (Mai, 2005). Similarly, studies on 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, discuss its synthesis and the factors influencing its production (Quan, 2006).

Catalysis and Pharmaceutical Synthesis

  • Research on piperazine derivatives also involves catalysis processes. A study involving rhodium-catalyzed hydroformylation as a key step in synthesizing neuroleptic agents Fluspirilen and Penfluridol highlights the significance of such derivatives in pharmaceutical synthesis (Botteghi et al., 2001). This underscores the role of piperazine derivatives in the development of drugs for neurological conditions.

Structural and Biological Properties

  • Investigations into the structural and biological properties of piperazine derivatives, including their synthesis and potential applications in drug development, are prominent. The study of 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride, for example, reveals insights into its structural, electronic, and biological properties, suggesting potential applications in cancer treatment (Bhat et al., 2018).

Pharmaceutical Intermediates

  • The role of 1-(pentafluorophenyl)piperazine hydrochloride as a pharmaceutical intermediate is significant. Various studies have explored the synthesis of similar piperazine derivatives as intermediates in the production of various pharmaceutical compounds. For example, the preparation methods and synthetic routes for 1-(2,3-(dichloro-)phenyl)piperazine, used as a pharmaceutical intermediate, have been researched extensively (Ning-wei, 2006).

Analytical and Detection Methods

  • Analytical methods for detecting piperazine derivatives in biological samples are another area of research. For instance, a study developed an analytical method for detecting 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in drug addicts' fluids, highlighting the importance of piperazine derivatives in forensic science (Chang et al., 2017).

Safety and Hazards

The safety information for 1-(Pentafluorophenyl)piperazine hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(2,3,4,5,6-pentafluorophenyl)piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F5N2.ClH/c11-5-6(12)8(14)10(9(15)7(5)13)17-3-1-16-2-4-17;/h16H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEBBGHCUNZTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C(=C(C(=C2F)F)F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF5N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827921
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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